1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, a propan-2-yl group, and a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate typically involves the reaction of 2,6-dimethylpiperidine with propan-2-yl 4-chlorobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial production to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the propan-2-yl and 4-chlorobenzoate groups.
1-(2,6-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)propan-1-one: Another piperidine derivative with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24ClNO2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C17H24ClNO2/c1-12-5-4-6-13(2)19(12)11-14(3)21-17(20)15-7-9-16(18)10-8-15/h7-10,12-14H,4-6,11H2,1-3H3 |
InChI Key |
GBAHPMMVENBPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)Cl)C |
solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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